1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one

Medicinal Chemistry Structure-Activity Relationship (SAR) Conformational Analysis

1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one (CAS 1341723-54-3), with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol, is an organic compound belonging to the 4-acetylpyrazole family. It features a pyrazole ring substituted at the 1-position with a cyclopentyl group and at the 4-position with an acetyl group.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 1341723-54-3
Cat. No. B1428387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one
CAS1341723-54-3
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN(N=C1)C2CCCC2
InChIInChI=1S/C10H14N2O/c1-8(13)9-6-11-12(7-9)10-4-2-3-5-10/h6-7,10H,2-5H2,1H3
InChIKeyRCUISZZKUWQPJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-one (CAS 1341723-54-3): A Versatile 4-Acetylpyrazole Building Block for Heterocyclic Synthesis and Medicinal Chemistry


1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one (CAS 1341723-54-3), with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol, is an organic compound belonging to the 4-acetylpyrazole family . It features a pyrazole ring substituted at the 1-position with a cyclopentyl group and at the 4-position with an acetyl group . This unique substitution pattern, combining a saturated cycloalkyl ring with an acetyl moiety on the pyrazole core, differentiates it from simpler N-alkyl or N-aryl 4-acetylpyrazoles and positions it as a key intermediate in the synthesis of biologically active molecules, including those targeting kinases and G-protein coupled receptors (GPCRs) [1].

The Critical Role of the Cyclopentyl Group in 1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-one: Why N-Alkyl Analogs Are Not Direct Replacements


While 4-acetylpyrazoles are a common class of building blocks, direct substitution of 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one with other N-substituted 4-acetylpyrazoles (e.g., 1-methyl, 1-ethyl, or 1-phenyl analogs) is scientifically invalid in most research contexts without thorough re-validation. The cyclopentyl group is not a simple alkyl chain; its unique three-dimensional shape and conformational constraints significantly influence molecular recognition by biological targets [1]. For instance, patent literature explicitly identifies cyclopentyl-substituted pyrazoles as a distinct and preferred class of FXR modulators, differentiating them from other cycloalkyl and alkyl variants [1]. Furthermore, the cyclopentyl group's steric bulk and lipophilicity alter the physicochemical properties of the resulting molecule, impacting its solubility, membrane permeability, and metabolic stability. In the context of CCR5 antagonist development, the introduction of specific N-substituents on pyrazoles was shown to be a key optimization point for enhancing antiviral activity [2]. Therefore, swapping this compound for a seemingly similar analog like 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (CAS 25016-16-4) could lead to significant changes in target engagement, pharmacokinetics, and overall biological outcomes, potentially derailing a research program.

Quantitative Differentiation of 1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-one: Comparative Analysis vs. Key Analogs


Differentiation by Structural Parameters: The Cyclopentyl Ring as a Conformational Modulator

The cyclopentyl substituent in 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one provides a distinct steric and conformational profile compared to common N-alkyl analogs like 1-methyl or 1-ethyl derivatives. This is a key differentiator in structure-based drug design where the orientation of the pyrazole ring and the acetyl group is critical for binding. While the 1-methyl analog (1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one, CAS 25016-16-4) has a smaller molecular footprint (124.14 g/mol vs. 178.23 g/mol), the cyclopentyl derivative's larger and more rigid ring system can enforce a preferred bioactive conformation or better fill a hydrophobic pocket .

Medicinal Chemistry Structure-Activity Relationship (SAR) Conformational Analysis

Patent-Class Differentiation: Preferred Substituent in FXR Modulator Patents

Patents from Hoffmann-La Roche explicitly define a novel class of compounds as 'cyclopentyl- and cycloheptylpyrazole derivatives' for use as FXR modulators [1]. This specific and deliberate limitation of the core structure to cyclopentyl (and cycloheptyl) groups, as opposed to other cycloalkyl or linear alkyl groups, is a clear signal of differentiation. The cyclopentyl group was identified as a key structural feature conferring desired FXR modulatory activity, while other N-substitutions (e.g., methyl, ethyl, phenyl) fall outside the scope of this specific invention. This patent-protected differentiation provides a strong, class-level rationale for prioritizing the cyclopentyl derivative over its simpler alkyl or aryl counterparts.

Nuclear Receptor Modulation Farnesoid X Receptor (FXR) Metabolic Disease

Downstream Utility in Kinase Inhibitor Synthesis: An Intermediate for Potent IRAK4 Inhibitors

The 1-cyclopentyl-1H-pyrazol-4-yl moiety is a critical structural component of a highly potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, Compound I-34 from US Patent Application US20230391748. This compound, (S)-4-(1-cyclopentyl-1H-pyrazol-4-yl)-7-isopropoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide, demonstrates an IC₅₀ of 7.70 nM against IRAK4 [1]. 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one serves as a direct precursor or a key intermediate in the synthesis of this and related pyrazole-containing pharmacophores [2]. The high potency achieved with this specific motif highlights the value of the cyclopentyl-pyrazole building block for generating potent kinase inhibitors.

Kinase Inhibition IRAK4 Immuno-oncology

Targeted Applications for 1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-one: Where the Cyclopentyl-Pyrazole Motif Provides an Edge


Synthesis of Conformationally Constrained Kinase Inhibitors

Medicinal chemists engaged in kinase drug discovery, particularly those targeting IRAK4 or related kinases, should prioritize this building block. As demonstrated, the 1-cyclopentyl-1H-pyrazol-4-yl motif is integral to achieving low nanomolar potency (IC₅₀ = 7.70 nM) in advanced lead compounds [1]. Its use allows for the exploration of a specific conformational space defined by the cyclopentyl ring, which is not accessible with simpler N-alkyl pyrazoles. Procuring this compound enables the direct synthesis of key intermediates and provides a strategic advantage in SAR campaigns aimed at optimizing potency and selectivity.

Farnesoid X Receptor (FXR) Agonist or Modulator Development

For research programs focused on metabolic diseases, NASH, or cholestatic disorders, this compound is a scientifically justified starting point. Patent literature specifically claims cyclopentyl-substituted pyrazoles as a preferred class of FXR modulators [2]. Using this compound as an intermediate aligns a project with proprietary medicinal chemistry insights, offering a higher probability of generating novel and patentable FXR-targeting agents compared to using generic pyrazole building blocks.

Fragment-Based Drug Discovery (FBDD) and X-ray Crystallography

The related compound (1S)-1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol has been successfully used in fragment-based screening campaigns, yielding a high-resolution (1.279 Å) crystal structure in complex with the PHIP protein [3]. This demonstrates that the core cyclopentyl-pyrazole scaffold is amenable to structural biology studies. 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one, with its reactive acetyl group, can serve as a versatile fragment for elaboration or as a control compound in similar crystallographic and fragment-screening workflows.

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